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An In-depth Technical Guide to the Electronic Structure and Bonding in the Sulfur Monoxide
(SO) Radical

Introduction
Sulfur monoxide (SO) is a diatomic radical that plays a significant role in atmospheric

chemistry, astrophysics, and combustion processes.[1] As a radical, it possesses an unpaired

electron, rendering it highly reactive and transient under normal conditions.[2] A thorough

understanding of its electronic structure and bonding is crucial for elucidating its reactivity and

spectroscopic signatures. This guide provides a detailed analysis of the SO radical, tailored for

researchers in chemistry and drug development, summarizing its electronic configuration,

bonding characteristics, and spectroscopic properties through quantitative data and

visualizations.

Electronic Configuration and Ground State
The sulfur monoxide molecule contains a total of 12 valence electrons (six from sulfur and six

from oxygen). This even number of electrons might suggest a stable, closed-shell molecule;

however, like its isoelectronic counterpart dioxygen (O₂), SO has a triplet ground state.[1] This

means the molecule has two unpaired electrons with parallel spins, making it paramagnetic.

The ground electronic state of the SO radical is designated by the term symbol X ³Σ⁻. The "X"

indicates the ground state, the superscript "3" denotes a triplet spin multiplicity (2S+1 = 3, so

the total spin S = 1), and "Σ" signifies that the total orbital angular momentum about the

internuclear axis (Λ) is zero.
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Molecular Orbital Theory
The bonding in SO is best described by molecular orbital (MO) theory. The atomic orbitals of

sulfur (3s, 3p) and oxygen (2s, 2p) combine to form a series of sigma (σ) and pi (π) molecular

orbitals. The 12 valence electrons fill these orbitals in order of increasing energy.

The simplified valence molecular orbital configuration for SO is: (σ₃s)² (σ₃s)² (σ₃p)² (π₃p)⁴
(π₃p)²

The highest occupied molecular orbitals (HOMOs) are the two degenerate antibonding π*

orbitals. According to Hund's rule, the two electrons occupying these orbitals will have parallel

spins and reside in separate orbitals, leading to the triplet (³Σ⁻) ground state. The presence of

two electrons in antibonding orbitals reduces the bond order.

The bond order can be calculated as: Bond Order = ½ (Number of bonding electrons - Number

of antibonding electrons) Bond Order = ½ (8 - 4) = 2

This calculated bond order of 2 corresponds to a double bond between sulfur and oxygen,

which is consistent with its Lewis structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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